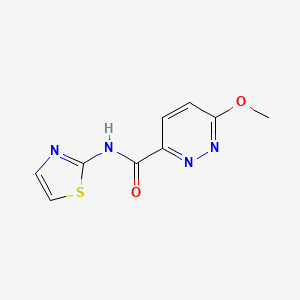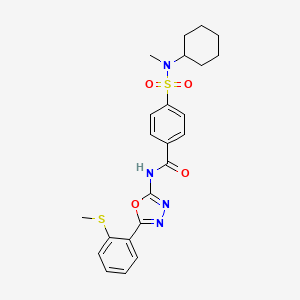![molecular formula C21H21N5O3S B2578180 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-73-9](/img/structure/B2578180.png)
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the CAS Number: 1142211-61-7 . It has a molecular weight of 395.46 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.46 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
This compound belongs to a class that includes dipeptidyl peptidase IV (DPP IV) inhibitors, which have been validated targets for the treatment of type 2 diabetes mellitus (T2DM). Research in finding new DPP IV inhibitors is intense due to the potential long-term side effects not yet detected in marketed compounds. The perfect inhibitor for T2DM treatment would inhibit GLP-1 and GIP degradation by DPP IV without affecting the activity of the protease in other substrates or disturbing the communication of DPP IV with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Arylpiperazine Derivatives
Arylpiperazine derivatives have reached the stage of clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism and have shown various effects related to serotonin receptor activities. The metabolic pathways and pharmacological actions of these derivatives are crucial for their therapeutic applications (Caccia, 2007).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, including compounds with similar structures to the one , has seen advancements through the use of diversified hybrid catalysts. These developments are significant for the medicinal and pharmaceutical industries due to the broader synthetic applications and bioavailability of these scaffolds (Parmar, Vala, & Patel, 2023).
Dopamine Receptors in Cognitive Effects
Compounds structurally related to the query chemical have been studied for their pro-cognitive effects mediated by dopamine receptors. These findings suggest potential clinically relevant effects, which could be beneficial in the treatment of various cognitive impairments (Braszko, 2010).
Piperazine Derivatives for Therapeutic Use
The review on piperazine derivatives and their therapeutic applications highlights the significance of the piperazine moiety in the design of drugs with various therapeutic uses, including antipsychotic, antihistamine, and antidepressant properties. This review indicates the broad potential of the piperazine scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14(27)15-4-6-16(7-5-15)24-9-11-25(12-10-24)18(28)13-26-20(29)17-3-2-8-22-19(17)23-21(26)30/h2-8H,9-13H2,1H3,(H,22,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAYQLDEFAUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

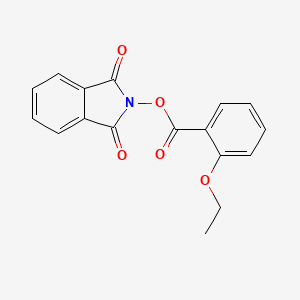
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)

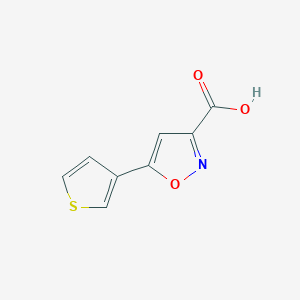
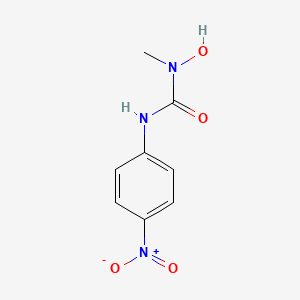
![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)

![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
